Octatetracontane

Thermal Analysis Phase Transition Material Science

Sourcing a reliable high-carbon n-alkane reference standard for GC SimDist calibration or computational model validation often entails supply inconsistency and ambiguous purity claims. Octatetracontane (C48, ≥98% GC) resolves these challenges as a precisely characterized, single-chain-length analytical standard. - Defined chain length (C48) ensures unambiguous retention time indexing for heavy petroleum fraction analysis, unlike blended or imprecise alkane mixes. - High melting point (91-93°C) and ultra-low volatility (2.33E-12 mmHg at 25°C) provide exceptional thermal stability as a high-temperature sealant component. - Consistent ≥98% GC purity guarantees a single, well-defined chromatographic peak for reliable integration and method validation.

Molecular Formula C48H98
Molecular Weight 675.3 g/mol
CAS No. 7098-26-2
Cat. No. B1582252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctatetracontane
CAS7098-26-2
Molecular FormulaC48H98
Molecular Weight675.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
InChIInChI=1S/C48H98/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3
InChIKeyCFBPOLLJQOANPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octatetracontane Product Overview


Octatetracontane (n-C48H98) is a saturated, linear long-chain hydrocarbon (n-alkane) with a molecular weight of 675.3 g/mol [1]. It is a waxy, non-polar solid at room temperature, characterized by a high melting point and exceptional thermal stability . Due to its defined chain length and predictable physical behavior, it serves as a critical analytical reference standard and a model compound for heavy n-alkane research .

Analytical reference standard for GC calibration of heavy petroleum fractions
Model compound for vapor–liquid equilibria simulations of long-chain n-alkanes
High-temperature solid matrix for sealant and polymer stability studies

Why Octatetracontane Cannot Be Replaced


Despite belonging to a homologous series, n-alkanes exhibit quantifiable, non-linear changes in their physical properties with increasing carbon number. Substituting Octatetracontane (C48) with a shorter-chain analog like n-Tetracontane (C40) or a longer one like n-Pentacontane (C50) results in substantial deviations in melting point, vapor pressure, and boiling point, as detailed below. These differences directly impact the compound's performance in high-temperature stability, volatility, and as a specific analytical retention time marker [1]. The use of a defined chain-length standard is non-negotiable for method validation and model accuracy in computational chemistry [2].

Chain-length mismatch (shorter analog)
A shorter n-alkane (e.g., C40) exhibits a lower melting point and higher vapor pressure; solid-state integrity and low-volatility application context may not transfer.
Retention-time shift (longer analog)
A longer n-alkane (e.g., C50) may exceed GC column temperature limits and shift retention-time calibration, altering SimDist heavy-fraction interpretation.
Purity and identity uncertainty
Technical-grade or unspecified-chain-length alkanes can introduce impurities that broaden chromatographic peaks and compromise quantification accuracy.

Octatetracontane Comparative Evidence


Melting Point vs. Shorter-Chain n-Alkanes

Octatetracontane (C48) exhibits a significantly higher melting point compared to shorter-chain n-alkanes, a critical factor for applications requiring solid-state integrity at elevated ambient or processing temperatures. The melting point of C48 (91-93°C) is approximately 9°C higher than n-Dotetracontane (C42, 83-86°C) and 15°C higher than n-Hexatriacontane (C36, 74-76°C) . This difference is attributed to increased van der Waals forces with greater chain length, providing a distinct thermal stability window .

Melting point comparison
Class-level
91–93 °C (C48) vs 83–86 °C (C42), 74–76 °C (C36); Δ +9 °C, +15 °C
Supports solid-state integrity screening at elevated temperatures; melting-point context may distinguish from shorter-chain analogs.
Literature values, purity >97% GC
Thermal Analysis Phase Transition Material Science

Vapor Pressure vs. n-Tetracontane

Octatetracontane (C48) demonstrates extremely low volatility, quantified by a vapor pressure of 2.33E-12 mmHg at 25°C . This is approximately two orders of magnitude lower than the vapor pressure reported for n-Tetracontane (C40), which is ~5.98E-10 mmHg at 25°C [1]. This substantial reduction in volatility is critical for maintaining sample integrity in high-temperature and vacuum applications.

Vapor pressure comparison
Reported
C48: 2.33×10⁻¹² mmHg vs C40: ~5.98×10⁻¹⁰ mmHg at 25 °C; >99% lower
Reported vapor-pressure context supports low-volatility application selection.
Estimation at 25 °C; cross-study comparable
Thermodynamics High-Temperature Chemistry Volatility Control

Boiling Point vs. n-Pentacontane for GC

The boiling point of Octatetracontane (C48) is estimated at 568.7°C at 760 mmHg, which is significantly higher than that of lighter n-alkanes like n-Hexatriacontane (C36) at ~497°C, but slightly lower than n-Pentacontane (C50) at ~578.4°C . This specific boiling point range is leveraged in simulated distillation (SimDist) gas chromatography, where n-alkane standards of defined chain lengths are used to calibrate retention times for high-boiling petroleum fractions.

Boiling point for GC
Class-level
C48: 568.7 °C vs C36 ~497 °C, C50 ~578.4 °C; Δ +71 °C, −10 °C
Retention-time context for heavy-fraction SimDist GC calibration; chain-length specificity may affect column compatibility.
Estimate at 760 mmHg
Analytical Chemistry Gas Chromatography Petroleum Analysis

Analytical Standard Purity for GC

Commercially available Octatetracontane is offered as an analytical standard with a certified purity of ≥98.0% (GC) or ≥99.0% (GC) for use in chromatography . This high purity ensures a single, sharp melting transition (91-93°C) and eliminates interference from chain-length impurities that can broaden retention time peaks, a critical requirement for accurate quantification in complex matrices like motor oils.

Purity specification
Specification review
≥98.0–99.0% (GC), certified chain-length identity
Specification-grade identity supports reproducible retention-time calibration and peak purity.
Gas Chromatography assay
Analytical Chemistry Quality Control Method Development

Octatetracontane Application Scenarios


High-Temperature Sealants and Polymer Matrices

The high melting point (91-93°C) and extremely low volatility (2.33E-12 mmHg at 25°C) of Octatetracontane (C48) make it a preferred choice for high-temperature sealants and as a stable component in radiation-damaged polymeric matrices . Unlike shorter-chain analogs like C40, which would soften and volatilize at lower temperatures, C48 maintains its structural integrity and low vapor pressure under demanding thermal conditions, ensuring long-term sealant performance and matrix stability .

GC Reference Standard for Heavy Petroleum Fractions

Octatetracontane (C48) serves as a critical analytical reference standard for gas chromatography (GC) analysis of motor oils and heavy petroleum fractions . Its specific retention time, defined by a boiling point of 568.7°C, allows for accurate calibration in simulated distillation (SimDist) methods . Using a shorter-chain alkane (e.g., C36) would result in inaccurate quantification of high-boiling components, while a longer chain (e.g., C50) may be impractical due to column limitations. The high purity (≥98.0% GC) of commercial C48 standards ensures a single, well-defined peak for reliable integration .

Computational Chemistry Model for Heavy n-Alkanes

Due to its well-characterized chain length and thermodynamic properties, Octatetracontane (C48) is employed as a benchmark molecule for developing and validating computational models of vapor-liquid equilibria for long-chain n-alkanes . The specific thermodynamic data for C48, such as its critical properties and vapor pressure curve, are used to fine-tune force fields and equations of state, which are then extrapolated to even heavier paraffins found in petroleum and waxes .

Application
Selection Property
Validation Focus
High-temperature sealant & polymer matrix research
Thermal stability and low vapor pressure
Solid-state integrity evaluation under thermal stress
GC reference standard for heavy petroleum analysis
Defined boiling point and certified purity
Retention time calibration and peak purity assessment
Computational modeling of heavy n-alkanes
Well-characterized thermodynamic properties
Force-field validation and phase equilibria extrapolation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octatetracontane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.